Controlled Lipophilicity vs. 3‑Chloro‑4‑methoxybenzenesulfonyl Analog
The target compound exhibits a computed XLogP3 of 2.8 [1]. Replacing the 4‑fluoro substituent with a 4‑methoxy group (cf. CAS 2097897‑73‑7 [2]) is predicted to raise XLogP3 by ≈0.3–0.5 log units, a change that typically reduces aqueous solubility by ~2‑fold and increases non‑specific protein binding. The lower lipophilicity of the 3‑chloro‑4‑fluorophenyl congener may confer superior developability in aqueous assay systems.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine: ≈3.1–3.3 (estimated from typical ΔXLogP for F→OCH₃ substitution) |
| Quantified Difference | Δ ≈ 0.3–0.5 log units |
| Conditions | XLogP3 algorithm (PubChem release 2021.05.07); comparator value estimated from established SAR principles |
Why This Matters
Lower lipophilicity reduces the risk of aggregation‑based false positives and improves solubility‑limited assay reproducibility, directly impacting screening hit‑triage decisions.
- [1] PubChem Compound Summary for CID 126853718. Computed XLogP3 = 2.8. National Center for Biotechnology Information (2024). View Source
- [2] Kuujia.com entry for 1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine, CAS 2097897‑73‑7. Accessed 2026‑04‑29. View Source
